molecular formula C16H21NO3 B6664130 3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid

3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid

Cat. No.: B6664130
M. Wt: 275.34 g/mol
InChI Key: LAKFWTPICNVCRW-UHFFFAOYSA-N
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Description

3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core with a cyclohexylmethylamino group and an oxoethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative One common method includes the reaction of benzoic acid with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethylamino group may facilitate binding to these targets, while the oxoethyl group can participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Cyclohexylmethylamino)-2-oxoethyl]benzoic acid stands out due to its combination of a cyclohexylmethylamino group and an oxoethyl substituent, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds.

Properties

IUPAC Name

3-[2-(cyclohexylmethylamino)-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(17-11-12-5-2-1-3-6-12)10-13-7-4-8-14(9-13)16(19)20/h4,7-9,12H,1-3,5-6,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKFWTPICNVCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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